![molecular formula C9H6O4 B3052908 Furo[3,4-F]-1,3-benzodioxol-5(7H)-one CAS No. 4792-36-3](/img/structure/B3052908.png)

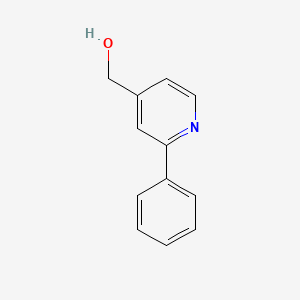

Furo[3,4-F]-1,3-benzodioxol-5(7H)-one

Descripción general

Descripción

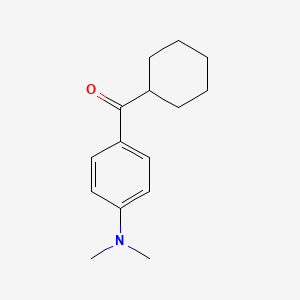

Furo[3,4-F]-1,3-benzodioxol-5(7H)-one, commonly known as DBH, is a heterocyclic compound that belongs to the class of oxabicyclo compounds. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DBH has been found to exhibit a wide range of biological activities, making it an attractive target for pharmacological research.

Aplicaciones Científicas De Investigación

Green Synthesis of Functionalized Benzo[f]furo[3,2-c]chromen-4-(5H)-ones

A study by Kumar et al. (2015) presents a green, three-component reaction that synthesizes a variety of substituted functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. This method is notable for its use of microwave irradiation, being catalyst-free and solvent-free, high atom efficiency, and not requiring workup or purification with column chromatography. The compounds synthesized have shown promising binding with several therapeutic targets when virtually screened (Kumar et al., 2015).

Cytotoxic Agents Against Breast Cancer

Amin et al. (2018) developed benzofuran and 5H-furo[3,2-g]chromone linked heterocyclic functionalities as antiproliferative candidates against MCF-7 breast cancer cells and p38α MAP kinase inhibitors. Their study demonstrated significant sensitivity of MCF-7 breast cancer cell lines towards most of the prepared compounds, suggesting their potential as anti-breast cancer chemotherapeutics (Amin et al., 2018).

Synthesis of Pharmaceutically Interesting Amides

Research by Pecori Vettori et al. (1975) involved the synthesis of compounds in the 7H-furo-[3,2-g]-1-benzopyran system. They demonstrated the conversion of 4,9-dimethoxy-5-methyl-7-H-furo-[3,2g]-1-benzopyran-7-one-6-carboxylic acid chloride into amides with pharmacological interest, indicating its potential in drug synthesis (Pecori Vettori et al., 1975).

Antimicrobial Applications

Mulwad and Hegde (2009) explored the antimicrobial activity of several synthesized compounds based on the furo[3,2-c]benzopyran-4-one structure. Their findings highlight the antimicrobial potential of these compounds, indicating their relevance in developing new antimicrobial agents (Mulwad & Hegde, 2009).

Furo[3,4-b]benzodioxin Cycloadditions

Bozzo et al. (2009) investigated furo[3,4-b]benzodioxin 1 and its double Diels–Alder reaction with several dienophiles. This methodology provides insights into the formation of stable bis-adducts under mild conditions, useful for synthesizing complex molecular structures (Bozzo et al., 2009).

Chemistry of Benzo[c]furans

Friedrichsen (1999) focused on the chemistry of benzo[c]furans, a class of π-excessive heterocyclic compounds, and their various derivatives, including furo[3,4-b]furans. This comprehensive study covers synthesis, reactivity, and potential applications, providing a foundation for future research in this area (Friedrichsen, 1999).

Propiedades

IUPAC Name |

5H-furo[3,4-f][1,3]benzodioxol-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-9-6-2-8-7(12-4-13-8)1-5(6)3-11-9/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYDTIMMZOUCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC3=C(C=C2C(=O)O1)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356214 | |

| Record name | FURO[3,4-F]-1,3-BENZODIOXOL-5(7H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[3,4-F]-1,3-benzodioxol-5(7H)-one | |

CAS RN |

4792-36-3 | |

| Record name | FURO[3,4-F]-1,3-BENZODIOXOL-5(7H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

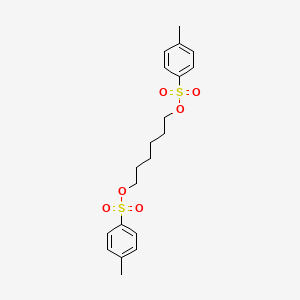

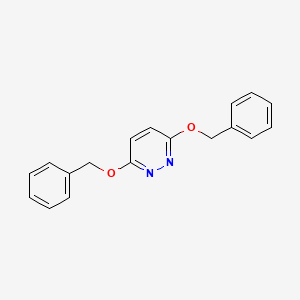

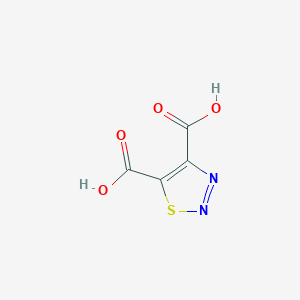

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

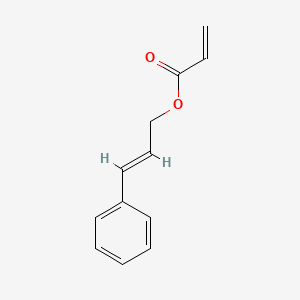

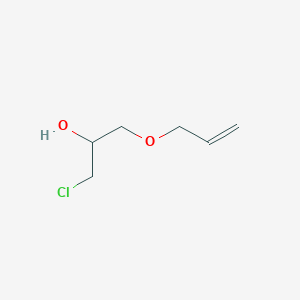

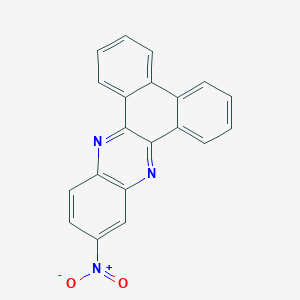

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,5R,6S,6aR)-5-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3052828.png)